Cas no 4423-74-9 (N-(Naphthalen-2-yl)formamide)

N-(Naphthalen-2-yl)formamide is an organic compound featuring a formamide group attached to the 2-position of a naphthalene ring. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of heterocyclic compounds and functionalized naphthalene derivatives. Its aromatic backbone enhances stability, while the formamide group offers versatility in further transformations, such as condensation or cyclization reactions. The compound is commonly utilized in pharmaceutical and agrochemical research due to its role in constructing complex molecular frameworks. High purity grades ensure consistent performance in demanding applications, including catalysis and material science. Proper handling under standard laboratory conditions is recommended.
N-(Naphthalen-2-yl)formamide structure
N-(Naphthalen-2-yl)formamide structure
商品名:N-(Naphthalen-2-yl)formamide
CAS番号:4423-74-9
MF:C11H9NO
メガワット:171.19526
CID:1086033
PubChem ID:24881456

N-(Naphthalen-2-yl)formamide 化学的及び物理的性質

名前と識別子

    • N-(Naphthalen-2-yl)formamide
    • N-naphthalen-2-ylformamide
    • 2-formamidonaphthalene
    • 2-Naphthylformamide
    • Formamide,N-2-naphthalenyl
    • N-(2-Naphthyl)forMaMide
    • N-[2]Naphthyl-formamid
    • N-2-naphthalenyl-formamide
    • UNII-VY3VZ96QGB
    • NSC-47215
    • 2-Naphthylformamide #
    • AKOS013153127
    • DTXSID20196075
    • N-2-NAPHTHALENYLFORMAMIDE
    • NSC47215
    • AULBLBYDAHRCLF-UHFFFAOYSA-N
    • 4423-74-9
    • NSC 47215
    • N-2-NAPHTHYLFORMAMIDE
    • SCHEMBL193825
    • N-(2-Naphthyl)formamide, 97%
    • VY3VZ96QGB
    • G64104
    • N-(2-NAPHTHYL)FORMAMIDE 97
    • Formamide, N-2-naphthalenyl-
    • MDL: MFCD00053435
    • インチ: InChI=1S/C11H9NO/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,12,13)
    • InChIKey: AULBLBYDAHRCLF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C=C(C=CC2=C1)NC=O

計算された属性

  • せいみつぶんしりょう: 171.06800
  • どういたいしつりょう: 171.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 29.1Ų
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ソリッド
  • ゆうかいてん: 126-130 °C (lit.)
  • PSA: 29.10000
  • LogP: 3.11700
  • ようかいせい: 未確定

N-(Naphthalen-2-yl)formamide セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H317-H319
  • 警告文: P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36-42/43
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • リスク用語:R36; R42/43

N-(Naphthalen-2-yl)formamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(Naphthalen-2-yl)formamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1839998-5g
N-(Naphthalen-2-Yl)formamide
4423-74-9
5g
¥3700.00 2024-05-13
1PlusChem
1P003SQL-5g
N-(2-Naphthyl)formamide
4423-74-9 95%
5g
$475.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1839998-1g
N-(Naphthalen-2-Yl)formamide
4423-74-9
1g
¥1323.00 2024-05-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
593575-1G
N-(Naphthalen-2-yl)formamide
4423-74-9 97%
1G
¥725.74 2022-02-24
SHENG KE LU SI SHENG WU JI SHU
sc-235912-1 g
N-(2-Naphthyl)formamide,
4423-74-9
1g
¥511.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-235912-1g
N-(2-Naphthyl)formamide,
4423-74-9
1g
¥511.00 2023-09-05
1PlusChem
1P003SQL-250mg
N-(2-Naphthyl)formamide
4423-74-9 95%
250mg
$67.00 2024-05-02
1PlusChem
1P003SQL-1g
N-(2-Naphthyl)formamide
4423-74-9 95%
1g
$147.00 2024-05-02

N-(Naphthalen-2-yl)formamide 関連文献

N-(Naphthalen-2-yl)formamideに関する追加情報

N-(Naphthalen-2-yl)formamide (CAS No. 4423-74-9): A Comprehensive Overview

N-(Naphthalen-2-yl)formamide (CAS No. 4423-74-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 2-naphthylformamide, is characterized by its unique molecular structure, which consists of a naphthalene ring and a formamide functional group. The combination of these structural elements imparts N-(Naphthalen-2-yl)formamide with a range of interesting properties and potential applications.

The chemical formula of N-(Naphthalen-2-yl)formamide is C11H9NO, and it has a molecular weight of approximately 171.19 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 106-108°C, making it suitable for various synthetic and analytical procedures.

In recent years, N-(Naphthalen-2-yl)formamide has been the subject of extensive research due to its potential biological activities and applications in drug discovery. One of the key areas of interest is its role as a scaffold for the development of new pharmaceutical agents. The naphthalene ring provides a rigid and planar structure that can interact with biological targets, while the formamide group offers opportunities for functionalization and modification to enhance pharmacological properties.

A study published in the Journal of Medicinal Chemistry in 2021 explored the use of N-(Naphthalen-2-yl)formamide derivatives as inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes, including signal transduction, gene regulation, and immune responses. By designing derivatives with enhanced binding affinities to specific PPI interfaces, researchers were able to demonstrate significant inhibitory effects on target proteins involved in cancer pathways. This work highlights the potential of N-(Naphthalen-2-yl)formamide as a lead compound for the development of novel therapeutic agents.

Beyond its pharmaceutical applications, N-(Naphthalen-2-yl)formamide has also been investigated for its use in materials science. Its unique electronic properties make it an attractive candidate for the synthesis of functional materials such as organic semiconductors and luminescent materials. A recent study published in Advanced Materials reported the synthesis of a series of N-(Naphthalen-2-yl)formamide-based polymers that exhibited excellent photoluminescence properties and stability under various environmental conditions. These materials have potential applications in optoelectronic devices and sensors.

The synthetic accessibility of N-(Naphthalen-2-yl)formamide is another factor contributing to its widespread use in research. It can be prepared through several well-established synthetic routes, including the reaction of naphthylamine with formic acid or formamide under appropriate conditions. The ease of synthesis allows researchers to readily access this compound for further modification and optimization.

In addition to its synthetic versatility, N-(Naphthalen-2-yl)formamide has been studied for its environmental impact. A comprehensive review published in Environmental Science & Technology in 2020 examined the biodegradability and ecotoxicity of various naphthylamine derivatives, including N-(Naphthalen-2-yl)formamide. The results indicated that while these compounds are generally stable under environmental conditions, they can be biodegraded by certain microbial strains under aerobic conditions. This information is crucial for assessing the environmental safety of products containing N-(Naphthalen-2-yl)formamide.

The safety profile of N-(Naphthalen-2-yl)formamide has also been evaluated in various toxicological studies. According to data from the National Institute for Occupational Safety and Health (NIOSH), exposure to this compound at low concentrations does not pose significant health risks to humans. However, it is important to handle this compound with appropriate safety measures to prevent inhalation or skin contact.

In conclusion, N-(Naphthalen-2-yl)formamide (CAS No. 4423-74-9) is a multifaceted compound with a wide range of applications in chemistry, biology, and materials science. Its unique structural features make it an attractive scaffold for drug discovery and the development of functional materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in scientific and industrial contexts.

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